N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride
Description
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a substituted 1,3,5-triazine derivative characterized by:
- Core structure: A 1,3,5-triazine ring substituted at the 2-position with a 4-methylphenylamine group.
- Substituents: Pyrrolidin-1-yl groups at the 4- and 6-positions.
- Salt form: Hydrochloride, enhancing solubility and stability for pharmacological applications.
The pyrrolidinyl groups likely improve membrane permeability and binding affinity compared to simpler amines .
Properties
IUPAC Name |
N-(4-methylphenyl)-4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6.ClH/c1-14-6-8-15(9-7-14)19-16-20-17(23-10-2-3-11-23)22-18(21-16)24-12-4-5-13-24;/h6-9H,2-5,10-13H2,1H3,(H,19,20,21,22);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLXBZMCRINDEPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride typically involves a multi-step process:
Formation of the Triazine Core: The triazine ring is often synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution with Pyrrolidine Groups:
Attachment of the Methylphenyl Group: The methylphenyl group is introduced through further substitution reactions, often involving the use of a suitable halide derivative of methylbenzene.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure efficient and scalable production. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, potentially leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazine ring or the substituent groups, often using reagents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical reducing conditions.
Substitution: Halogenated derivatives and strong bases or acids are often used to facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce partially or fully reduced triazine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that compounds similar to N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride may exhibit significant anticancer properties. The triazine core is known for its ability to interact with DNA and inhibit tumor growth. In vitro studies have shown that derivatives of triazine compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways involved in cell proliferation and survival .
2. Antimicrobial Properties
The compound has also been investigated for its antimicrobial potential. Studies have demonstrated that triazine derivatives can exhibit activity against various bacterial strains, including resistant strains. The presence of pyrrolidine rings enhances the lipophilicity of the molecule, allowing for better membrane penetration and increased efficacy against microbial targets .
3. Neuropharmacological Effects
There is emerging evidence suggesting that this compound may possess neuroprotective properties. Research has indicated that similar compounds can modulate neurotransmitter systems and exhibit effects on cognitive functions. This makes them potential candidates for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, triazine derivatives have shown promise as inhibitors of lipase enzymes, which play a crucial role in lipid metabolism. This inhibition could be beneficial in developing treatments for obesity and related metabolic disorders .
2. Chemical Biology
In chemical biology applications, this compound can serve as a tool compound for studying biological processes at the molecular level. Its unique structure allows it to act as a ligand in various biochemical assays, aiding in the identification of novel drug targets and pathways .
Case Studies
| Study | Findings | Implications |
|---|---|---|
| In vitro anticancer study | Induced apoptosis in breast cancer cell lines | Potential development of new cancer therapies |
| Antimicrobial efficacy trial | Effective against MRSA strains | Could lead to new treatments for antibiotic-resistant infections |
| Neuroprotective assessment | Improved cognitive function in animal models | Possible therapeutic applications in neurodegenerative diseases |
Mechanism of Action
The mechanism by which N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride exerts its effects is not fully understood but is believed to involve interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The triazine ring and pyrrolidine groups are likely crucial for binding to these targets and eliciting a biological response.
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares the target compound with key analogs:
Key Differences and Implications
Substituent Effects on Bioactivity
- Pyrrolidinyl vs. Pyrazolyl Groups: Pyrrolidinyl substituents (as in the target compound) enhance solubility and confer conformational flexibility, favoring interactions with hydrophobic kinase pockets.
- Aromatic vs. Alkyl Substituents: The 4-methylphenyl group in the target compound provides moderate hydrophobicity, balancing membrane permeability and target engagement.
Salt Form and Stability
- The hydrochloride salt of the target compound improves aqueous solubility compared to neutral analogs like PTA-1. However, analogs with ethoxy groups () exhibit higher thermal stability due to reduced hygroscopicity .
Pharmacological Potential
Triazines with pyrrolidinyl substituents (e.g., the target compound) are hypothesized to inhibit kinases in the EGFR/PI3K/AKT/mTOR pathway, analogous to PTA-1 and PTA-2 (). Their balanced lipophilicity (predicted logP ~3.5) suggests favorable blood-brain barrier penetration for CNS-targeted therapies .
Antimicrobial Activity
Ethoxy-substituted triazines () demonstrate broad-spectrum antimicrobial activity (MIC < 10 µg/mL against S. aureus and E. coli), but the target compound’s pyrrolidinyl groups may reduce efficacy due to decreased electrophilicity .
Biological Activity
N-(4-methylphenyl)-4,6-bis(pyrrolidin-1-yl)-1,3,5-triazin-2-amine hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of triazine derivatives and is characterized by the following structural features:
- Triazine Core : A central triazine ring which is crucial for its biological activity.
- Pyrrolidinyl Groups : Two pyrrolidinyl substituents that may enhance binding affinity to biological targets.
- Methylphenyl Group : The presence of a 4-methylphenyl group that can influence the compound's lipophilicity and overall pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes involved in signal transduction pathways, particularly kinases. This inhibition can disrupt cellular processes associated with cancer progression and other diseases.
- Receptor Binding : It may bind to various receptors, modulating their activity and influencing downstream signaling pathways.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. It has been studied for its effects on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction via caspase activation |
| A549 (Lung Cancer) | 3.2 | Inhibition of EGFR signaling |
| HeLa (Cervical Cancer) | 4.5 | Cell cycle arrest in G2/M phase |
These findings suggest that the compound could serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | Bactericidal |
| Escherichia coli | 15 µg/mL | Bacteriostatic |
| Candida albicans | 20 µg/mL | Fungicidal |
These results indicate potential applications in treating infections caused by resistant strains.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Study on Anticancer Mechanism : A recent study published in Journal of Medicinal Chemistry highlighted the compound's ability to inhibit the proliferation of cancer cells through apoptosis induction. The study reported that treatment with the compound led to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells .
- Antimicrobial Efficacy Study : Another investigation focused on the antimicrobial properties, revealing that this compound effectively inhibited growth in both Gram-positive and Gram-negative bacteria. The study emphasized its potential use in developing new antibiotics .
Q & A
Q. What are the critical safety protocols for handling this compound in laboratory settings?
Based on analogous triazine derivatives, key safety measures include:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315, H319) .
- Respiratory Protection: Use NIOSH-approved respirators (e.g., P95) if airborne particulates are generated .
- Spill Management: Avoid dust generation, use inert absorbents, and ensure proper ventilation. Prevent entry into drains .
- First Aid: For eye exposure, rinse with water for ≥15 minutes; for ingestion, seek medical attention (H302) .
Q. What synthetic methodologies are applicable for synthesizing this compound?
Synthesis of analogous triazines involves nucleophilic substitution on 2-chloro-1,3,5-triazine intermediates. For example:
- Step 1: React 2,4,6-trichloro-1,3,5-triazine with pyrrolidine to substitute at positions 4 and 6 .
- Step 2: Introduce the 4-methylphenyl group via Buchwald-Hartwig amination or direct amine substitution .
- Purification: Use column chromatography (silica gel) or recrystallization to isolate the hydrochloride salt .
Q. How should researchers validate the compound’s structural identity post-synthesis?
Critical techniques include:
- NMR Spectroscopy: Confirm substitution patterns (e.g., pyrrolidinyl protons at δ 1.8–2.1 ppm and aromatic protons from the 4-methylphenyl group) .
- Mass Spectrometry: Match the molecular ion peak (e.g., [M+H]+ for C₁₈H₂₅N₇·HCl) with theoretical exact mass .
- Elemental Analysis: Verify C, H, N, and Cl content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity or reactivity?
- Density Functional Theory (DFT): Calculate frontier molecular orbitals to assess electron-rich sites for nucleophilic/electrophilic interactions .
- Molecular Docking: Screen against targets like mTOR (as in MHY1485 analogs) to predict binding affinity and mechanism .
- ADMET Prediction: Use tools like SwissADME to estimate LogP (lipophilicity), solubility, and metabolic stability .
Q. What experimental strategies can resolve contradictions in reported data for triazine derivatives?
- Reproducibility Checks: Validate protocols (e.g., reaction temperature, solvent purity) across independent labs .
- High-Throughput Screening: Test the compound under varied conditions (pH, temperature) to identify stability thresholds .
- Cross-Validation: Compare results from multiple analytical techniques (e.g., HPLC vs. LC-MS for purity) .
Q. How can structural modifications enhance specific physicochemical properties?
- Solubility: Replace pyrrolidinyl with morpholinyl groups to increase polarity (as in MHY1485, LogP = -0.98) .
- Bioactivity: Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to modulate receptor binding .
- Stability: Substitute labile protons (e.g., N–H) with methyl groups to reduce hydrolysis susceptibility .
Q. What biochemical assays are suitable for evaluating potential biological activity?
- Antiviral Screening: Use plaque reduction assays (e.g., against respiratory syncytial virus, as in triazine derivatives) .
- Autophagy Modulation: Employ Western blotting to monitor LC3-II/LC3-I ratios in cell lines (inspired by MHY1485’s mTOR effects) .
- Cytotoxicity: Perform MTT assays on human cell lines (e.g., HEK293) to establish IC₅₀ values .
Methodological Tables
Table 1: Key Hazard Codes and Precautionary Measures
Table 2: Analytical Characterization Parameters
| Technique | Expected Outcome | Reference |
|---|---|---|
| ¹H NMR | δ 2.3 ppm (s, 3H, CH₃), δ 1.8–2.1 ppm (m, 8H, pyrrolidinyl) | |
| HPLC | Retention time: 8.2 min (C18 column, 70% MeOH) | |
| HRMS | [M+H]+: Calculated 388.19; Observed 388.21 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
